4-Piperidineacetic acid, alpha-amino-, (alphar)-

Description

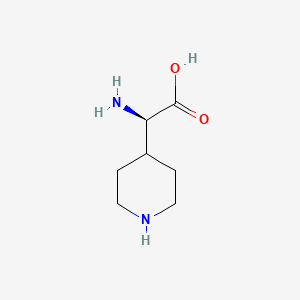

4-Piperidineacetic acid, alpha-amino-, (alphaR)- (CAS 2349941-72-4) is a chiral piperidine derivative characterized by a piperidine ring substituted with an acetic acid moiety and an alpha-amino group in the R-configuration. Its molecular formula is C₁₃H₂₄N₂O₄, with a molecular weight of 272.35 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly for designing peptidomimetics or bioactive molecules due to its stereochemical specificity and functional versatility.

Properties

IUPAC Name |

(2R)-2-amino-2-piperidin-4-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c8-6(7(10)11)5-1-3-9-4-2-5/h5-6,9H,1-4,8H2,(H,10,11)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMWKNUAAAAUED-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471388 | |

| Record name | 4-PIPERIDINEACETIC ACID, ALPHA-AMINO-, (ALPHAR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459166-02-0 | |

| Record name | 4-PIPERIDINEACETIC ACID, ALPHA-AMINO-, (ALPHAR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Degradation and Hydrolysis Route

A patented method (CN102775343A) describes the preparation of 1-N-BOC-4-acetyl piperidine, a closely related intermediate, through acid and water-mediated degradation of a precursor compound (referred to as compound 3). The key features of this method are:

- Reaction Conditions : Temperature range of 60–90 °C.

- Acids Used : Glacial acetic acid, formic acid, propionic acid, hydrochloric acid, sulfuric acid.

- Acid Concentrations :

- Organic acids (acetic, formic, propionic): volume ratio with water between 1:1 and 1:4.

- Hydrochloric acid: 1–10% mass concentration in aqueous solution.

- Sulfuric acid: 0.5–10% mass concentration in aqueous solution.

- Molar Ratio : Acid to compound 3 ratio between 10:1 and 50:1.

- Advantages :

- Raw materials are readily available.

- Simple operation and post-treatment.

- High product yield.

- Suitable for industrial-scale production.

This method overcomes limitations of earlier approaches that required expensive reagents and harsh anhydrous conditions, such as the use of methyl Grignard reagents and HOBt (1-Hydroxybenzotriazole), which are moisture sensitive and costly.

Alternative Protection and Cyanation Route

Another method involves:

- Protection of 4-piperidyl urea with BOC.

- Dehydration with trifluoroacetic anhydride (TFAA) to form 1-N-BOC-4-cyanic acid piperidines.

- Subsequent reaction with methyl Grignard reagents to yield the target compound.

However, this method shares similar drawbacks with the Grignard-based approach, including sensitivity to moisture, expensive reagents, and low yields, making it less favorable for large-scale synthesis.

Reaction Conditions and Reagents Summary Table

| Preparation Step | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Acid-catalyzed degradation | Acid (Acetic, Formic, Propionic, HCl, H2SO4), 60–90 °C, water | High yield, simple, industrially viable | Requires high acid molar ratio |

| Condensation + Grignard reaction | EDC, HOBt, DMF, methylmagnesium bromide/iodide, dry, low temp | Established method, good selectivity | Expensive, moisture sensitive, low yield |

| Protection + Cyanation + Grignard | BOC protection, TFAA dehydration, methyl Grignard reagents | Intermediate formation possible | Complex, low yield, costly |

Detailed Research Findings

The acid-catalyzed degradation method reported in CN102775343A is superior for industrial production due to its operational simplicity, cost-effectiveness, and high yield. It avoids the use of moisture-sensitive and expensive reagents like Grignard reagents and HOBt, which require stringent anhydrous conditions and low temperatures.

The condensation methods, while effective in laboratory settings, suffer from scalability issues and high costs, limiting their industrial application.

No direct synthesis of 4-Piperidineacetic acid, alpha-amino-, (alphar)- was found in the biomedical literature, but related 4-substituted piperidine derivatives have been synthesized with variations in side-chain length and flexibility to optimize receptor binding, which suggests that modifications on the piperidine ring are feasible through these synthetic routes.

Chemical Reactions Analysis

Types of Reactions: 4-Piperidineacetic acid, alpha-amino-, (alphar)- undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

Reduction: Common reducing agents like lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions are common, especially involving the amino group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions include various substituted piperidines, which can be further functionalized for specific applications .

Scientific Research Applications

1.1. Neurological Disorders

4-Piperidineacetic acid derivatives have been explored for their potential in treating neurological disorders. Research indicates that compounds similar to 4-piperidineacetic acid can act as inhibitors of neuronal monoamine uptake, which is crucial in developing treatments for conditions like depression and anxiety .

1.2. Opioid Receptor Agonists

The compound has been investigated as a building block for synthetic peptide amides that target kappa opioid receptors. These receptors are implicated in pain modulation and can be potential targets for analgesic drugs . A notable study highlighted the design of agonists derived from 4-piperidineacetic acid that exhibit promising pharmacological profiles.

2.1. Peptide Synthesis

4-Piperidineacetic acid is utilized in solid-phase peptide synthesis (SPPS). Its incorporation into peptides enhances the structural diversity and functional capabilities of the resulting compounds, making it valuable in drug design . The ability to incorporate non-canonical amino acids like 4-piperidineacetic acid allows researchers to create peptides with unique properties.

2.2. Case Study: Fluorinated Amino Acids

A relevant case study involves the synthesis of fluorinated derivatives of amino acids, including 4-piperidineacetic acid. These derivatives have been used as NMR probes, facilitating the study of protein structures and interactions without the need for extensive labeling . The unique properties conferred by fluorination enhance the sensitivity and specificity of NMR spectroscopy.

3.1. Enzyme Inhibition

Research has shown that 4-piperidineacetic acid can inhibit specific enzymes involved in metabolic pathways, thereby influencing biological processes such as neurotransmitter synthesis . This property positions it as a candidate for further exploration in metabolic engineering and therapeutic interventions.

3.2. Building Block for Chiral Synthesis

The compound serves as a versatile chiral building block in synthesizing various bioactive compounds, including local anesthetics and enzyme inhibitors . Its role in generating complex molecules underscores its importance in pharmaceutical chemistry.

Summary of Applications

Mechanism of Action

The mechanism of action of 4-Piperidineacetic acid, alpha-amino-, (alphar)- involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to active sites and altering enzyme activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Structural Comparison with Similar Piperidineacetic Acid Derivatives

The structural uniqueness of 4-piperidineacetic acid, alpha-amino-, (alphaR)- lies in its stereochemistry and substituent arrangement. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Piperidineacetic Acid Derivatives

Key Observations:

- Steric and Electronic Effects : The R-configuration in the target compound enhances its suitability for enantioselective synthesis, whereas bulkier substituents (e.g., indole in ) increase molecular weight and complexity, altering pharmacokinetic properties.

- Functional Groups: Ester derivatives (e.g., methyl or ethyl esters) improve lipid solubility compared to free acids, facilitating membrane permeability . Boc-protected amino groups () are critical for temporary amine protection during solid-phase synthesis.

- Biological Activity : Complex derivatives with indole moieties () exhibit antioxidant and antimicrobial properties, likely due to aromatic interactions and hydrogen-bonding capabilities.

Target Compound: 4-Piperidineacetic Acid, Alpha-Amino-, (AlphaR)-

Analogs with Documented Bioactivity

- Antioxidant Activity : The indole-containing derivative () showed potent antioxidant effects in Trichoderma extracts, comparable to ascorbic acid in radical scavenging assays.

- Antimicrobial Activity : Similar compounds in Centella asiatica extracts demonstrated inhibitory effects against Gram-positive bacteria, attributed to membrane disruption by hydrophobic ester groups .

Physicochemical Properties

Biological Activity

4-Piperidineacetic acid, alpha-amino-, (alphar)-, also known as S-alpha-amino-4-piperidineacetic acid, is a compound of significant interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H14N2O2

- CAS Number : 40427062

- IUPAC Name : (S)-alpha-amino-4-piperidineacetic acid

This compound features a piperidine ring which contributes to its biological activity by influencing its interaction with various biological targets.

4-Piperidineacetic acid has been studied for its role in modulating neurotransmitter systems, particularly in the central nervous system (CNS). The following mechanisms have been identified:

- Cholinesterase Inhibition : It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for the breakdown of acetylcholine. This inhibition can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by reducing oxidative stress and preventing neuronal apoptosis .

Antitumor Properties

Recent studies have indicated that derivatives of piperidine compounds, including those related to 4-piperidineacetic acid, possess notable antiproliferative effects against various cancer cell lines. For instance:

| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| 3,5-Bis(4-hydroxyarylidene)-4-piperidones | Molt 4/C8 (T-lymphocyte) | <10 | Induces apoptosis |

| N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones | HepG2 (liver) | <15 | Inhibits NF-κB pathway |

These compounds demonstrate higher efficacy compared to standard chemotherapeutics like melphalan and 5-fluorouracil .

Anti-inflammatory Effects

The anti-inflammatory potential of 4-piperidineacetic acid has been explored through its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. This activity suggests a role in managing chronic inflammatory conditions that can lead to cancer progression .

Case Studies and Research Findings

- Alzheimer's Disease Therapy : A study highlighted the dual inhibition of AChE and BuChE by piperidine derivatives, including 4-piperidineacetic acid. These compounds were shown to improve cognitive function in animal models by enhancing cholinergic signaling .

- Anticancer Activity : In vitro studies demonstrated that certain synthesized piperidine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents. The induction of apoptosis was noted as a key mechanism .

- Neuroprotection : Investigations into the neuroprotective effects of 4-piperidineacetic acid revealed its ability to reduce oxidative stress markers in neuronal cultures, indicating a protective role against neurodegenerative diseases .

Q & A

Basic: What analytical methods are recommended for determining the purity and stereochemical integrity of 4-Piperidineacetic acid, alpha-amino-, (αR)- in synthetic samples?

Methodological Answer:

To assess purity and stereochemical fidelity, researchers should employ:

- High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak® columns) to resolve enantiomers and quantify enantiomeric excess (ee) .

- Liquid Chromatography-Mass Spectrometry (LC-MS) to verify molecular weight and detect impurities. For example, protocols used in amino acid peptidization studies (e.g., evaporative light scattering detection) can be adapted .

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H/¹³C) to confirm structural integrity, particularly focusing on piperidine ring conformation and α-amino acid stereochemistry .

- Independent Validation : Commercial sources like Sigma-Aldrich may not provide analytical data, necessitating in-house validation of purchased samples .

Basic: What synthetic strategies are effective for preparing 4-Piperidineacetic acid, alpha-amino-, (αR)- with high enantiomeric purity?

Methodological Answer:

Key approaches include:

- Asymmetric Catalysis : Use chiral catalysts (e.g., Evans oxazaborolidines) in Strecker or Mannich reactions to introduce the α-amino group with stereocontrol .

- Enzymatic Resolution : Employ lipases or transaminases to separate racemic mixtures, as demonstrated in prebiotic amino acid synthesis studies .

- Solid-Phase Synthesis : Immobilize intermediates on resins to minimize racemization during piperidine ring formation, leveraging protocols for piperidine-based drug candidates .

- Protection/Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect the α-amino moiety during piperidine ring functionalization, followed by acidic cleavage .

Advanced: How can researchers resolve contradictions in reported biological activities of 4-Piperidineacetic acid derivatives across neuropharmacological studies?

Methodological Answer:

Discrepancies may arise from:

- Model System Variability : Compare in vitro (e.g., receptor-binding assays) and in vivo (e.g., Alzheimer’s disease rodent models) results, noting differences in blood-brain barrier permeability .

- Metabolite Interference : Use isotopic labeling (e.g., ¹³C/¹⁵N) to track metabolic conversion, as alpha-amino adipic acid (a related metabolite) shows neuromodulatory effects that may confound data .

- Structural Analogues : Conduct structure-activity relationship (SAR) studies to isolate the contribution of the piperidine ring versus the α-amino acid moiety. For example, replace the piperidine with a pyrrolidine to assess steric effects .

- Dose-Response Curves : Evaluate non-linear effects, as seen in oscillatory peptidization dynamics of alpha-amino acids, which may lead to biphasic activity .

Advanced: What experimental designs are optimal for elucidating the metabolic fate of 4-Piperidineacetic acid, alpha-amino-, (αR)- in mammalian systems?

Methodological Answer:

To map metabolic pathways:

- Stable Isotope Tracing : Administer ¹³C-labeled compound and analyze tissue extracts via LC-MS/MS, focusing on brain glycerophospholipids and amino acid pools (e.g., methods from Alzheimer’s metabolomics studies) .

- Enzyme Inhibition Studies : Co-administer inhibitors (e.g., lysine decarboxylase inhibitors) to block specific pathways and identify intermediates, as alpha-amino adipic acid is a lysine degradation product .

- Tissue-Specific Profiling : Use microdialysis in target organs (e.g., brain, liver) to quantify regional metabolite concentrations, accounting for pH-dependent stability of piperidine derivatives .

- Cross-Species Comparisons : Test rodents and non-human primates to assess interspecies variability in cytochrome P450-mediated oxidation of the piperidine ring .

Basic: How should researchers address challenges in characterizing the physicochemical properties of 4-Piperidineacetic acid, alpha-amino-, (αR)-?

Methodological Answer:

Critical steps include:

- Solubility Profiling : Use dynamic light scattering (DLS) in buffers of varying pH (3–10), as the compound’s zwitterionic nature (α-amino acid group) impacts aqueous solubility .

- LogP Determination : Employ shake-flask or HPLC-based methods to measure partition coefficients, accounting for the piperidine ring’s hydrophobicity .

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds, crucial for storage recommendations .

Advanced: What mechanistic insights can be gained from studying non-linear peptidization dynamics of 4-Piperidineacetic acid derivatives?

Methodological Answer:

Non-linear behavior (e.g., oscillations) may reveal:

- Autocatalytic Pathways : Monitor reaction progress via real-time HPLC to detect intermediate peptides, as observed in L-Met-L-Ser systems .

- Cross-Catalysis Effects : Introduce competing alpha-amino acids (e.g., L-His) to test mutual activation, a phenomenon seen in abiotic peptide formation .

- Computational Modeling : Apply kinetic models (e.g., Lotka-Volterra equations) to simulate oscillatory dynamics and identify rate-limiting steps .

- Chiral Amplification : Investigate enantioselective catalysis using circular dichroism (CD) spectroscopy to assess asymmetric induction during peptidization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.